molecular formula C12H12Cl2N2OS B1273738 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride CAS No. 568577-86-6

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride

Cat. No.: B1273738
CAS No.: 568577-86-6
M. Wt: 303.2 g/mol
InChI Key: AUZZRVMDIAHPNZ-UHFFFAOYSA-N
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Description

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological processes. This particular compound is characterized by the presence of a benzyl group, a methylsulfanyl group, and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride typically involves multiple steps. One common route starts with the preparation of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde. This intermediate can be synthesized through the reaction of benzylamine with methylthioacetic acid, followed by cyclization with formamide .

The next step involves the conversion of the carbaldehyde to the carbonyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The final step is the formation of the hydrochloride salt by treating the carbonyl chloride with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, thiols, in the presence of a base like triethylamine (TEA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters, thioesters

Mechanism of Action

The mechanism of action of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and methylsulfanyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
  • 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives
  • 1,2,4-trisubstituted 1H-imidazoles

Uniqueness

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride is unique due to the presence of the carbonyl chloride group, which imparts reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3-benzyl-2-methylsulfanylimidazole-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS.ClH/c1-17-12-14-7-10(11(13)16)15(12)8-9-5-3-2-4-6-9;/h2-7H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZZRVMDIAHPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383707
Record name 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-86-6
Record name 1H-Imidazole-5-carbonyl chloride, 2-(methylthio)-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568577-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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